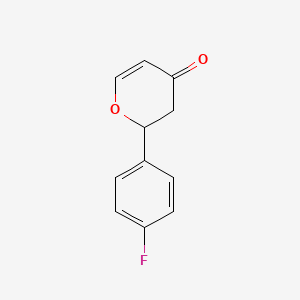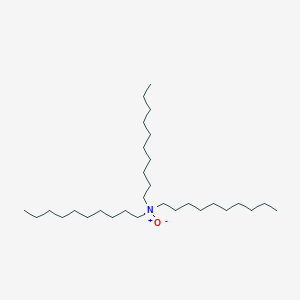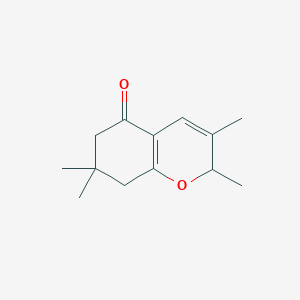
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one is a synthetic organic compound known for its unique structural properties and applications. This compound belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring system. It is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid to yield the final product .
Análisis De Reacciones Químicas
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are introduced.
Aplicaciones Científicas De Investigación
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals.
Comparación Con Compuestos Similares
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one can be compared with other similar compounds, such as:
2,5,5,8a-Tetramethyl-6,7,8,8a-tetrahydro-5H-chromen-8-ol: This compound has a similar structure but differs in its functional groups and reactivity.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another structurally related compound used in different applications.
Naphthalene, 1,2,3,4-tetrahydro-2,2,5,7-tetramethyl-: This compound shares some structural similarities but has distinct chemical properties.
Propiedades
Número CAS |
492450-54-1 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2,3,7,7-tetramethyl-6,8-dihydro-2H-chromen-5-one |
InChI |
InChI=1S/C13H18O2/c1-8-5-10-11(14)6-13(3,4)7-12(10)15-9(8)2/h5,9H,6-7H2,1-4H3 |
Clave InChI |
GBVBCRHQKCTYHV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=CC2=C(O1)CC(CC2=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
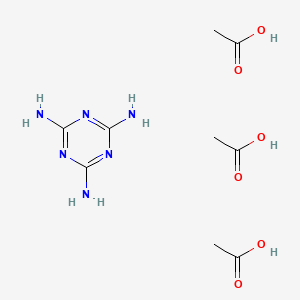
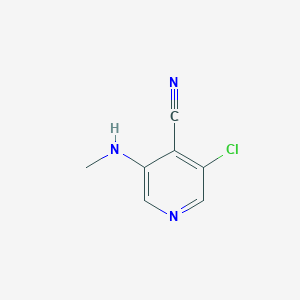

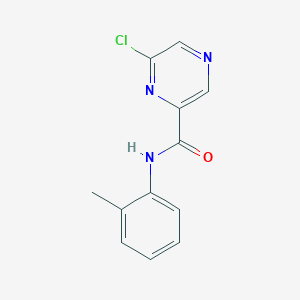
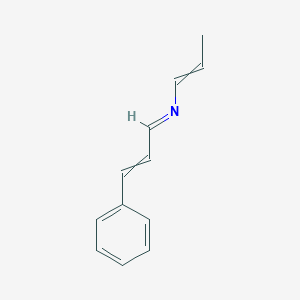
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)
